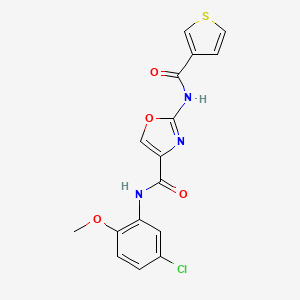
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as CTX-0294885, is a small molecule inhibitor that has been developed for the treatment of various diseases. It was first synthesized in 2010 by a team of scientists at the University of California, San Diego. Since then, it has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates. It has been implicated in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells. These effects are believed to be due to the inhibition of CK2 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is its specificity for CK2. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. One area of interest is the role of CK2 in the development and progression of various diseases, including cancer, neurodegenerative diseases, and viral infections. N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide may be a useful tool for studying these diseases and developing new therapies. Another potential direction is the development of new CK2 inhibitors with improved properties, such as increased solubility and bioavailability. Finally, N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide may be useful for studying the role of CK2 in various signaling pathways and cellular processes.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1-(thiophen-3-yl)ethanone to form 5-chloro-2-methoxy-N-(thiophen-3-yl)acetanilide. This intermediate is then reacted with oxalyl chloride and N-methylmorpholine to form N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been used to study the role of CK2 in cancer and other diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-23-13-3-2-10(17)6-11(13)18-15(22)12-7-24-16(19-12)20-14(21)9-4-5-25-8-9/h2-8H,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPCQXVTDFPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

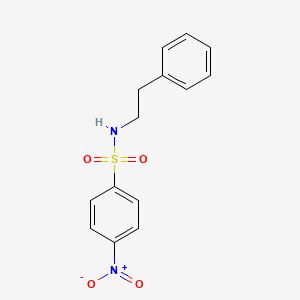
![2-Methyl-4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2945944.png)
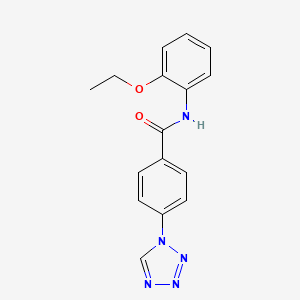

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2945948.png)
![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)
![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)
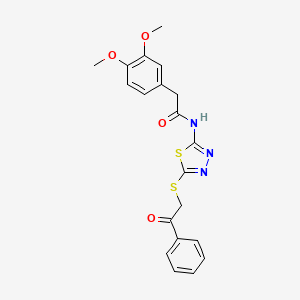
![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2945957.png)
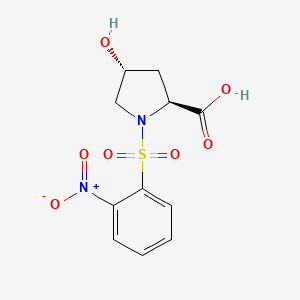



![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)